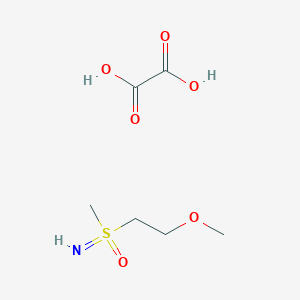
4-amino-2-chloro-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photoluminescence and Multi-Stimuli Response
- Compounds similar to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide demonstrate luminescence in DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds show mechanochromic properties and multi-stimuli response, useful in materials science and photonics (Srivastava et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
- Derivatives of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide have been used in nonaqueous capillary electrophoretic separation, a technique beneficial for quality control in pharmaceutical manufacturing (Ye et al., 2012).
Synthesis Methodology
- Research has explored the synthesis of related compounds from base materials like salicylic acid and 4-aminopyridine, providing insights into efficient synthesis methods for chemical manufacturing (Dian, 2010).
Preparation and Characterization of Crystalline Forms
- Studies on crystalline forms of similar benzamides reveal insights into their physical properties and stability, crucial for developing materials with specific industrial applications (Yanagi et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
- Benzamide derivatives, including those structurally similar to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, have shown potential as histone deacetylase inhibitors, providing avenues for cancer treatment and research (Zhou et al., 2008).
Chemical Behavior in Reaction Processes
- Studies on compounds like 4-amino-2-chloro-N-(pyridin-3-yl)benzamide provide insights into their chemical behavior, aiding in the development of new synthetic pathways and chemical transformations (Kuraishi, 1960).
Development of Medicinal Compounds
- Research into benzamide derivatives has led to the discovery of compounds with potential medical applications, such as in the treatment of epilepsy and pain, demonstrating the pharmaceutical significance of this class of compounds (Amato et al., 2011).
Role in Potassium Channel Openers
- N-pyridyl benzamide derivatives, related to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, have been identified as effective KCNQ2/Q3 potassium channel openers, important for treating conditions like epilepsy (G. Amato et al., 2011).
Applications in Drug Discovery
- Derivatives of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide have been pivotal in the discovery of new drugs, particularly in targeting specific receptors and pathways in neurological and psychiatric disorders (Ohmori et al., 1996).
Antibacterial Activity
- Some N-(3-hydroxy-2-pyridyl)benzamides, related to 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, have shown antibacterial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the information about similar compounds, it can be inferred that 4-amino-2-chloro-n-(pyridin-3-yl)benzamide might interact with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect various biological pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s overall therapeutic potential.
Result of Action
It is known that similar compounds exhibit a range of biological activities, suggesting that 4-amino-2-chloro-n-(pyridin-3-yl)benzamide may have similar effects .
properties
IUPAC Name |
4-amino-2-chloro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWNTJCEFBWVDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N-(pyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)

